rac-Balanol

Description

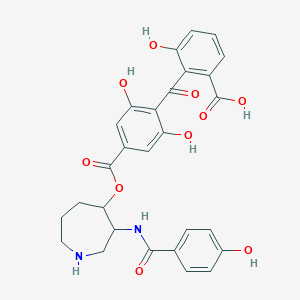

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2,6-dihydroxy-4-[3-[(4-hydroxybenzoyl)amino]azepan-4-yl]oxycarbonylbenzoyl]-3-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O10/c31-16-8-6-14(7-9-16)26(36)30-18-13-29-10-2-5-22(18)40-28(39)15-11-20(33)24(21(34)12-15)25(35)23-17(27(37)38)3-1-4-19(23)32/h1,3-4,6-9,11-12,18,22,29,31-34H,2,5,10,13H2,(H,30,36)(H,37,38) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUFCXJZFZPEJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of rac-Balanol: A Technical Guide for Researchers

An In-depth Exploration of a Potent Protein Kinase C Inhibitor

Discovered in 1993 from the fungus Verticillium balanoides, the natural product Balanol has garnered significant attention within the scientific community for its potent inhibitory activity against protein kinase C (PKC) and protein kinase A (PKA).[1][2] As an ATP-competitive inhibitor, Balanol presents a valuable scaffold for the development of novel therapeutics targeting signaling pathways implicated in a range of diseases, including cancer. This technical guide provides a comprehensive overview of the discovery, isolation, and synthesis of racemic Balanol (rac-Balanol), tailored for researchers, scientists, and drug development professionals.

Discovery and Biological Activity

Balanol was first identified during a screening program for novel inhibitors of PKC.[1] It exhibits potent, low nanomolar inhibition of several PKC isozymes and also demonstrates significant activity against PKA.[3] The inhibitory mechanism of Balanol is competitive with respect to ATP, with an affinity for the kinase's ATP-binding site that is approximately 3000 times greater than that of ATP itself.[3] This high affinity makes Balanol and its analogs powerful tools for studying kinase function and for the design of more selective kinase inhibitors.

Isolation of Balanol from Fungal Fermentation

While initially isolated from Verticillium balanoides, subsequent research has demonstrated that Balanol is also produced by other fungi, including Tolypocladium ophioglossoides (previously known as Cordyceps ophioglossoides).[2] Optimization of fermentation conditions has led to significantly improved yields of Balanol.

Experimental Protocol: Fermentation of Tolypocladium ophioglossoides for Balanol Production

This protocol is based on the gram-level production of Balanol and can be adapted for laboratory-scale production.

1. Media Preparation:

-

Seed Culture Medium (COB Medium):

-

Sucrose: 30 g/L

-

Polypeptone: 5 g/L

-

Yeast Extract: 5 g/L

-

MgSO₄·7H₂O: 1 g/L

-

KH₂PO₄: 0.5 g/L

-

Adjust pH to 5.5.

-

-

Fermentation Medium:

-

Sucrose: 100 g/L

-

Polypeptone: 13.6 g/L

-

Yeast Extract: 5 g/L

-

KH₂PO₄: 0.6 g/L

-

MgSO₄·7H₂O: 1.0 g/L

-

Adjust initial pH to 4.9.

-

2. Inoculum Preparation:

-

Inoculate a suitable strain of T. ophioglossoides (e.g., a high-yielding strain) into 250 mL shake flasks containing 80 mL of COB medium.

-

Incubate at 26°C with shaking at 160 rpm for 3-4 days.

3. Fermentation:

-

Transfer the seed culture to a 15 L fermenter containing 8 L of the optimized fermentation medium at an inoculum volume of 2% (v/v).

-

Maintain the temperature at 26°C.

-

Maintain the pH at 4.9 through the automated addition of 2 M NaOH.

-

Maintain the dissolved oxygen concentration at 20% air saturation by adjusting the agitation speed.

-

Continue the fermentation for approximately 10 days.

4. Quantification of Balanol Production:

-

Periodically sample the culture broth.

-

Analyze the Balanol concentration using High-Performance Liquid Chromatography (HPLC).

-

Column: Reverse-phase C18 column (e.g., Agilent Eclipse Plus C18, 4.6 × 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (water with 0.001 M trifluoroacetic acid) and solvent B (acetonitrile with 0.001 M trifluoroacetic acid).

-

Detection: UV at 254 nm.

-

Quantify by comparing the peak area to a standard curve of purified Balanol.[4]

-

Experimental Protocol: Isolation and Purification of Balanol from Fermentation Broth

1. Extraction:

-

After fermentation, separate the fungal mycelia from the culture broth by centrifugation or filtration.

-

Acidify the supernatant to approximately pH 3-4 with a suitable acid (e.g., 0.1 M acetic acid).

-

Perform a liquid-liquid extraction of the acidified supernatant with an organic solvent such as n-butanol or ethyl acetate. The choice of solvent may be optimized for extraction efficiency.

-

Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Chromatographic Purification:

-

Dissolve the crude extract in a minimal amount of a suitable solvent.

-

Subject the dissolved extract to column chromatography.

-

Stationary Phase: Silica gel is a common choice for the initial purification step.

-

Mobile Phase: A gradient of solvents with increasing polarity, for example, a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient, can be used to elute fractions of increasing polarity.

-

-

Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing Balanol.

-

Combine the Balanol-containing fractions and evaporate the solvent.

-

For final purification, a second chromatographic step, such as preparative HPLC using a C18 column, may be necessary to achieve high purity.

Total Synthesis of this compound

The total synthesis of this compound is a complex undertaking that involves the preparation of two key fragments: a functionalized benzophenone unit and a substituted azepane ring system. These fragments are then coupled, followed by final deprotection steps.

Key Synthetic Strategies:

-

Benzophenone Fragment Synthesis: One of the significant challenges in synthesizing the benzophenone core is the formation of the sterically hindered ketone. A common and effective method is the anionic homo-Fries rearrangement .

-

Azepane Fragment Synthesis: The construction of the seven-membered hexahydroazepine ring with the correct stereochemistry is another critical aspect of the synthesis. Various strategies have been employed, including ring-closing metathesis (RCM) .[5]

Due to the complexity and multi-step nature of the total synthesis, a detailed, step-by-step protocol is beyond the scope of this guide. However, researchers interested in pursuing the total synthesis are encouraged to consult the primary literature for detailed experimental procedures.

Quantitative Data Summary

| Parameter | Value | Reference |

| Fermentation Yield | ||

| Balanol Titer in T. ophioglossoides | 2187.39 mg/L | [4] |

| Biological Activity (IC₅₀) | ||

| PKCα | 4 nM | [3] |

| PKCβI | 5 nM | [3] |

| PKCβII | 6 nM | [3] |

| PKCγ | 9 nM | [3] |

| PKCδ | 7 nM | [3] |

| PKCε | 8 nM | [3] |

| PKCη | 9 nM | [3] |

| PKCζ | 150 nM | [3] |

| PKA | 4-15 nM | [6] |

Visualizing the Mechanism and Workflow

Balanol Inhibition of the Protein Kinase C Signaling Pathway

Balanol acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of PKC. This prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade.

References

- 1. The Protein kinase inhibitor balanol: structure-activity relationships and structure-based computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of balanol from Verticillium balanoides and ophiocordin from Cordyceps ophioglossoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of protein kinases by balanol: specificity within the serine/threonine protein kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gram-Level Production of Balanol through Regulatory Pathway and Medium Optimization in Herb Fungus Tolypocladium ophioglossoides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive Account on the Synthesis of (-)-Balanol and its Analogues - Art Boulevard [artboulevard.org]

Unveiling Balanol: A Technical Guide to its Natural Source, Origin, and Biosynthesis

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

Balanol, a potent fungal metabolite, has garnered significant attention within the scientific community for its notable inhibitory activity against protein kinase C (PKC) and protein kinase A (PKA).[1][2] Discovered in 1993, this natural product serves as a critical lead compound in the development of novel therapeutics, particularly in oncology.[1][2] This technical guide provides an in-depth exploration of the natural sources of rac-Balanol, its biosynthetic origins, and the experimental methodologies employed in its study.

Natural Source and Origin

Balanol is a secondary metabolite produced by several species of fungi. It was first isolated from Verticillium balanoides.[1][3][4][5] Subsequent research has identified other fungal sources, including Tolypocladium ophioglossoides (previously known as Cordyceps ophioglossoides) and Fusarium merisomides.[6][7][8][9] The compound isolated from T. ophioglossoides was initially named ophiocordin, and that from F. merisomides was called azepinostatin; however, further studies confirmed they are structurally identical to Balanol.[3][9]

The discovery of Balanol stemmed from screening programs aimed at identifying novel inhibitors of PKC, a family of enzymes implicated in various signal transduction pathways and whose dysregulation is linked to numerous diseases, including cancer.[1]

Quantitative Data Summary

The biological activity and production yields of Balanol have been quantitatively assessed in various studies. The following tables summarize key data for easy comparison.

Table 1: Inhibitory Activity of Balanol against Protein Kinases

| Kinase Target | Inhibition Constant (Ki) | IC50 | Reference(s) |

| Protein Kinase A (PKA) | ≥ 4 nM | - | [1] |

| Protein Kinase C (PKC) isoforms (α, β-Ι, β-ΙΙ, γ, δ, ε, η) | 1.6–6.4 nM | Varies by isoform | [1][10] |

| cGMP-dependent protein kinase (PKG) | 1.6–6.4 nM | - | [1] |

| Ca2+-calmodulin-regulated kinases | 30 – 742 nM | - | [1] |

| Mitogen-activating protein kinase (MAPK/Erk1) | 30 – 742 nM | - | [1] |

| G protein-coupled receptor kinase 1 (GRK1) | - | Reported | [11] |

| G protein-coupled receptor kinase 3 (GRK3) | - | Reported | [11] |

Table 2: Balanol Production Yield from Tolypocladium ophioglossoides

| Fermentation Condition | Balanol Titer (mg/L) | Reference(s) |

| Initial Culture | Not specified | [8] |

| After overexpression of blnR gene | ~700 | [8] |

| Optimized Medium (Response Surface Methodology) | 2187.39 | [8][9] |

Experimental Protocols

This section details the methodologies for the production, extraction, and quantification of Balanol, as well as the molecular techniques used to study its biosynthesis.

1. Fungal Fermentation for Balanol Production

-

Microorganism: Tolypocladium ophioglossoides (blnROE strain with overexpression of the blnR regulatory gene).[8]

-

Seed Culture:

-

Production Fermentation (Shake Flask):

-

Production Fermentation (15 L Jar Fermenter):

2. Extraction and Quantification of Balanol

-

Extraction: The specific solvent and method for extracting Balanol from the culture broth are not detailed in the provided search results. Typically, for fungal metabolites, this would involve solvent extraction (e.g., with ethyl acetate or butanol) of the culture filtrate and/or mycelium, followed by chromatographic purification.

-

Quantification by High-Performance Liquid Chromatography (HPLC):

3. Molecular Biology Techniques for Biosynthesis Studies

-

Total RNA Isolation:

-

Quantitative Real-Time PCR (qRT-PCR):

Visualizations: Pathways and Workflows

Biosynthetic Pathway of Balanol

The biosynthesis of Balanol is a complex process involving the convergence of two separate pathways: a polyketide synthase (PKS) pathway and a non-ribosomal peptide synthetase (NRPS) pathway.[6][7] The bln gene cluster in T. ophioglossoides encodes the necessary enzymes for this synthesis.[6][7][8]

Caption: Convergent biosynthetic pathway of Balanol.

Experimental Workflow for Balanol Production and Analysis

The following diagram illustrates the general workflow from fungal culture to the analysis of Balanol production.

Caption: Workflow for Balanol production and quantification.

Balanol remains a molecule of high interest due to its potent and broad-spectrum kinase inhibitory activity. Understanding its natural sources and biosynthetic pathway is crucial for efforts in microbial strain improvement, metabolic engineering, and the generation of novel analogs through synthetic and semi-synthetic approaches. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of Balanol and its derivatives. The elucidation of the bln gene cluster and its regulation opens new avenues for enhancing the production of this valuable metabolite.[6][7][8]

References

- 1. Balanol - Wikipedia [en.wikipedia.org]

- 2. The Protein kinase inhibitor balanol: structure-activity relationships and structure-based computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of balanol from Verticillium balanoides and ophiocordin from Cordyceps ophioglossoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Balanol | CAS 63590-19-2 | PKA/PKC inhibitor | InvivoChem [invivochem.com]

- 5. researchgate.net [researchgate.net]

- 6. Revelation of the Balanol Biosynthetic Pathway in Tolypocladium ophioglossoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Gram-Level Production of Balanol through Regulatory Pathway and Medium Optimization in Herb Fungus Tolypocladium ophioglossoides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and protein kinase C inhibitory activities of acyclic balanol analogs that are highly selective for protein kinase C over protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. balanol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Unveiling the Molecular Siege: A Technical Guide to rac-Balanol's Inhibition of Protein Kinase C

For Immediate Release

DURHAM, NC – In the intricate landscape of cellular signaling, Protein Kinase C (PKC) enzymes stand as critical regulators of a vast array of physiological processes, from cell growth and differentiation to apoptosis. Their dysregulation is a hallmark of numerous diseases, including cancer, cardiovascular disorders, and neurological conditions. This has positioned PKC as a prime target for therapeutic intervention. Among the arsenal of inhibitors developed to modulate PKC activity, rac-Balanol, a natural product isolated from the fungus Verticillium balanoides, has emerged as a potent and extensively studied compound. This technical guide provides an in-depth exploration of the mechanism of action by which this compound exerts its inhibitory effects on PKC, tailored for researchers, scientists, and drug development professionals.

The Core Mechanism: Competitive Inhibition at the ATP-Binding Site

This compound functions as a highly potent, ATP-competitive inhibitor of Protein Kinase C.[1][2] This mode of action involves the inhibitor directly competing with the endogenous ATP substrate for binding to the catalytic domain of the PKC enzyme. By occupying this crucial site, this compound effectively blocks the transfer of the γ-phosphate from ATP to its protein and peptide substrates, thereby halting the downstream signaling cascade.

The potency of this compound is noteworthy, with studies demonstrating low nanomolar efficacy against a range of PKC isozymes. This high affinity underscores the structural complementarity between the inhibitor and the ATP-binding pocket of the kinase.

Quantitative Inhibition Profile of this compound Against PKC Isozymes

This compound exhibits broad-spectrum inhibitory activity against multiple isoforms of the PKC family. The half-maximal inhibitory concentration (IC50) values, a key measure of inhibitor potency, have been determined for several conventional, novel, and atypical PKC isozymes.

| PKC Isozyme | IC50 (nM) |

| PKCβ1 | 4 - 9 |

| PKCβ2 | 4 - 9 |

| PKCγ | 4 - 9 |

| PKCδ | 4 - 9 |

| PKCε | 4 - 9 |

| PKCη | 4 - 9 |

| PKCζ | 150 |

Table 1: Inhibitory potency (IC50) of this compound against a panel of Protein Kinase C isozymes. Data compiled from scientific literature.[3]

Experimental Protocols for Determining PKC Inhibition

The characterization of this compound as a PKC inhibitor relies on robust in vitro kinase assays. The following provides a detailed methodology for a typical assay to determine the IC50 value of an inhibitor.

In Vitro Protein Kinase C Inhibition Assay

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a specific PKC isozyme.

Materials:

-

Purified recombinant human PKC isozyme (e.g., PKCα, β, γ, δ, ε, η, ζ)

-

This compound (or other test inhibitor)

-

PKC substrate peptide (e.g., Myelin Basic Protein, MARCKS peptide)

-

Adenosine-5'-triphosphate (ATP), [γ-³²P]ATP

-

Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation

-

Stop Solution: 75 mM Orthophosphoric acid

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in the assay buffer.

-

Prepare a stock solution of the PKC substrate peptide.

-

Prepare a stock solution of ATP, including a radiolabeled tracer ([γ-³²P]ATP).

-

Prepare lipid vesicles containing PS and DAG for PKC activation.

-

-

Assay Reaction:

-

In a microcentrifuge tube or 96-well plate, combine the assay buffer, the specific PKC isozyme, the PKC substrate peptide, and the lipid vesicles.

-

Add the various concentrations of this compound to the respective tubes/wells. Include a control with no inhibitor.

-

Pre-incubate the mixture for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding the ATP solution (containing [γ-³²P]ATP).

-

Incubate the reaction mixture for a defined period (e.g., 10-20 minutes) at 30°C.

-

-

Termination and Detection:

-

Stop the reaction by adding the stop solution.

-

Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Allow the paper to dry.

-

Measure the amount of incorporated ³²P into the substrate peptide using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of PKC activity for each concentration of this compound relative to the control (no inhibitor).

-

Plot the percentage of PKC activity against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

-

Figure 1: Experimental workflow for determining the IC50 of this compound.

Downstream Signaling Consequences of this compound Inhibition

By inhibiting PKC, this compound effectively disrupts the downstream signaling pathways that are dependent on the kinase's activity. Two prominent examples of such pathways involve the phosphorylation of Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) and the activation of the transcription factors NF-κB and AP-1.

Inhibition of MARCKS Phosphorylation

MARCKS is a major substrate of PKC. In its unphosphorylated state, MARCKS is localized to the plasma membrane, where it crosslinks actin filaments and sequesters phosphoinositides. Upon phosphorylation by activated PKC, MARCKS translocates from the membrane to the cytoplasm, releasing the sequestered signaling molecules and altering the actin cytoskeleton. By inhibiting PKC, this compound is predicted to prevent the phosphorylation of MARCKS, thereby locking it in its membrane-bound state and inhibiting these downstream cellular events.

Figure 2: this compound's inhibition of MARCKS phosphorylation.

Disruption of NF-κB and AP-1 Signaling Pathways

PKC plays a crucial role in the signaling cascades that lead to the activation of the transcription factors NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein-1). These transcription factors are key regulators of genes involved in inflammation, immunity, cell proliferation, and survival. PKC can activate the IκB kinase (IKK) complex, which leads to the degradation of the inhibitory IκB proteins and the subsequent nuclear translocation of NF-κB. Similarly, PKC can activate MAPK (Mitogen-Activated Protein Kinase) cascades that lead to the phosphorylation and activation of AP-1 components like c-Jun and c-Fos. By inhibiting PKC, this compound is expected to block these activation pathways, thereby preventing the transcription of NF-κB and AP-1 target genes.

References

- 1. The Protein kinase inhibitor balanol: structure-activity relationships and structure-based computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and protein kinase C inhibitory activities of balanol analogs with replacement of the perhydroazepine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Protein Kinase Inhibitor Balanol: Structure – Activity Relationships and Structure-Based Computational Studies | Bentham Science [eurekaselect.com]

Unraveling the ATP-Competitive Inhibition Mechanism of rac-Balanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac-Balanol, a natural product isolated from the fungus Verticillium balanoides, has garnered significant attention in the scientific community as a potent inhibitor of serine/threonine kinases, most notably Protein Kinase C (PKC) and Protein Kinase A (PKA).[1][2] Its robust inhibitory activity stems from its function as an ATP-competitive inhibitor, binding with high affinity to the catalytic domain of these kinases.[1][3] This technical guide provides an in-depth exploration of the ATP-competitive inhibition mechanism of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and pathways.

Core Mechanism: ATP-Competitive Inhibition

The primary mechanism by which this compound exerts its inhibitory effect is through direct competition with adenosine triphosphate (ATP) for binding to the kinase's active site. Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. Balanol, with a structure that mimics certain features of ATP, occupies this binding pocket, thereby preventing the natural substrate, ATP, from binding and halting the phosphorylation cascade. Balanol has demonstrated a significantly higher affinity for the ATP-binding site of PKC and PKA than ATP itself, making it a highly effective inhibitor.[3]

The structure of Balanol is comprised of three key moieties: a benzophenone diacid, a 4-hydroxybenzamide, and a perhydroazepine ring.[4] Each of these components plays a crucial role in the molecule's interaction with the kinase's active site, contributing to its high-affinity binding and potent inhibitory activity. Structure-activity relationship studies have indicated that the 4-hydroxyl group on the benzamido portion and the conformation of the perhydroazepine moiety are critical for optimal PKC inhibition.[4][5]

Quantitative Inhibition Data

The potency of this compound and its analogues is quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%, while the Ki is a measure of the inhibitor's binding affinity.

| Inhibitor | Target Kinase | IC50 (nM) | Reference(s) |

| Balanol | PKCβ1 | 4 - 9 | [6] |

| Balanol | PKCβ2 | 4 - 9 | [6] |

| Balanol | PKCγ | 4 - 9 | [6] |

| Balanol | PKCδ | 4 - 9 | [6] |

| Balanol | PKCε | 4 - 9 | [6] |

| Balanol | PKCη | 4 - 9 | [6] |

| Balanol | PKCζ | 150 | [6] |

| Balanol Analogue (1c) | PKCε | Improved Affinity | [7] |

Experimental Protocols

In Vitro Protein Kinase C (PKC) Inhibition Assay

This protocol outlines a standard method for determining the IC50 value of this compound against a specific PKC isozyme.

Materials:

-

Purified recombinant human PKC isozyme

-

This compound stock solution (in DMSO)

-

ATP solution (with [γ-32P]ATP for radiometric detection)

-

Substrate peptide (e.g., myelin basic protein or a specific peptide substrate)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

-

Phosphatidylserine and diacylglycerol (for PKC activation)

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, combine the PKC isozyme, the lipid activators (phosphatidylserine and diacylglycerol), and the various concentrations of this compound.

-

Initiate the kinase reaction by adding the ATP solution (containing [γ-32P]ATP) and the substrate peptide.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

-

Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-32P]ATP.

-

Measure the amount of incorporated radiolabel using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Determination of Inhibition Constant (Ki)

The Ki value for an ATP-competitive inhibitor can be determined using the Cheng-Prusoff equation, which relates the Ki to the IC50, the concentration of the substrate (ATP), and the Michaelis constant (Km) of the enzyme for that substrate.

Equation: Ki = IC50 / (1 + ([S] / Km))

Where:

-

[S] is the concentration of ATP used in the assay.

-

Km is the Michaelis constant of the kinase for ATP.

To determine Ki, the IC50 is measured at a known ATP concentration, and the Km of the kinase for ATP must be predetermined under the same assay conditions.

X-ray Crystallography of Kinase-Balanol Complex

This protocol provides a general overview of the steps involved in determining the three-dimensional structure of a kinase in complex with this compound.

Procedure:

-

Protein Expression and Purification: Express the target kinase (e.g., in E. coli or insect cells) and purify it to homogeneity using chromatographic techniques.

-

Crystallization: Screen for crystallization conditions for the purified kinase in the presence of this compound. This involves varying parameters such as precipitant, pH, and temperature.

-

X-ray Diffraction Data Collection: Mount a suitable crystal and expose it to a high-intensity X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Build a model of the protein-inhibitor complex into the electron density and refine it to obtain the final high-resolution structure.

Signaling Pathway Interruption

Protein Kinase C is a key component of many signal transduction pathways that regulate cell growth, differentiation, and apoptosis. Upon activation by upstream signals such as diacylglycerol (DAG) and Ca2+, PKC phosphorylates a multitude of downstream target proteins, leading to a cellular response. By inhibiting PKC, this compound effectively blocks this signaling cascade at a critical juncture.

Conclusion

This compound stands out as a potent, ATP-competitive inhibitor of Protein Kinase C and Protein Kinase A. Its mechanism of action is well-characterized, involving high-affinity binding to the ATP pocket of the kinase catalytic domain, thereby preventing phosphorylation of downstream substrates. The detailed understanding of its inhibitory mechanism, supported by extensive quantitative data and structural studies, has made Balanol and its analogues valuable tools for chemical biology research and has provided a scaffold for the design of more selective kinase inhibitors for therapeutic applications. The methodologies described herein provide a framework for the continued investigation and characterization of novel kinase inhibitors.

References

- 1. The Protein kinase inhibitor balanol: structure-activity relationships and structure-based computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Inhibition of protein kinases by balanol: specificity within the serine/threonine protein kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and protein kinase C inhibitory activities of balanol analogs with replacement of the perhydroazepine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and protein kinase C inhibitory activities of balanol analogues with modification of 4-hydroxybenzamido moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diverse dynamics features of novel protein kinase C (PKC) isozymes determine the selectivity of a fluorinated balanol analogue for PKCε - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Stereochemical Intricacies of rac-Balanol: A Technical Guide for Researchers

An In-depth Examination of the Stereoisomers, Biological Activity, and Synthetic Strategies of a Potent Protein Kinase Inhibitor

Balanol, a fungal metabolite isolated from Verticillium balanoides, has garnered significant attention in the scientific community as a potent, ATP-competitive inhibitor of protein kinase C (PKC) and protein kinase A (PKA).[1][2][3] Its complex molecular architecture, featuring a distinctive hexahydroazepine ring, a benzophenone moiety, and a 4-hydroxybenzoyl group, presents a fascinating case study in stereochemistry and its profound impact on biological function. This technical guide provides a comprehensive overview of the stereochemistry of racemic (rac)-Balanol, catering to researchers, scientists, and drug development professionals. We delve into the distinct biological activities of its stereoisomers, present detailed experimental methodologies, and offer visual representations of its interactions with key signaling pathways.

The Critical Role of Stereochemistry in Balanol's Biological Activity

The core of Balanol's stereochemical complexity lies in the (3S,4R)-3-[(4-hydroxybenzene)amido]azepan-4-yl]oxy fragment. The specific spatial arrangement of the amino and hydroxyl groups on the seven-membered hexahydroazepine ring is paramount to its potent inhibitory activity. While racemic Balanol comprises a mixture of stereoisomers, the naturally occurring and more biologically active form is (-)-Balanol, which possesses the (3S,4R) configuration.

The synthesis and biological evaluation of Balanol analogs have consistently demonstrated the critical nature of this specific stereochemistry. For instance, studies on acyclic analogs have shown that the (S)-enantiomer exhibits a 3-10 fold greater inhibitory activity against PKC isozymes compared to the (R)-enantiomer, highlighting the stereospecificity of the enzyme's binding pocket.[4]

Quantitative Analysis of Kinase Inhibition

| Kinase Target | (-)-Balanol IC50/Ki (nM) | Reference |

| Protein Kinase A (PKA) | ~4 | [5] |

| Protein Kinase C (PKC) α | ~5 | [1] |

| Protein Kinase C (PKC) βI | ~4 | [1] |

| Protein Kinase C (PKC) βII | ~4 | [1] |

| Protein Kinase C (PKC) γ | ~6 | [1] |

| Protein Kinase C (PKC) δ | ~9 | [1] |

| Protein Kinase C (PKC) ε | ~7 | [1] |

| Protein Kinase C (PKC) η | ~8 | [1] |

Table 1: Inhibitory Activity of (-)-Balanol against Protein Kinases. This table presents the approximate IC50/Ki values for the natural stereoisomer of Balanol, demonstrating its potent, low nanomolar inhibition of both PKA and a broad spectrum of PKC isozymes.

Experimental Protocols

Enantioselective Synthesis of the Hexahydroazepine Core of (-)-Balanol

The stereoselective synthesis of the (3S,4R)-hexahydroazepine core is a cornerstone of any total synthesis of (-)-Balanol. Numerous strategies have been developed to achieve this, often employing chiral starting materials or asymmetric reactions. One common approach involves the use of a Sharpless asymmetric epoxidation followed by a ring-closing metathesis (RCM) reaction.[6]

Illustrative Synthetic Strategy:

-

Sharpless Asymmetric Epoxidation: A suitable divinyl carbinol precursor is subjected to Sharpless asymmetric epoxidation to introduce the first chiral center with high enantioselectivity.

-

Ring-Closing Metathesis (RCM): The resulting epoxy alcohol is then converted to a diene suitable for RCM. Treatment with a Grubbs catalyst or a similar ruthenium-based catalyst facilitates the formation of the seven-membered hexahydroazepine ring with the desired stereochemistry at the second chiral center.[6]

-

Functional Group Manipulations: Subsequent steps involve the introduction of the amino and hydroxyl functionalities with the correct (3S,4R) configuration, often protected for further coupling reactions.

Protein Kinase Inhibition Assay

To determine the inhibitory potency of Balanol stereoisomers, a standard in vitro kinase assay is employed. This assay measures the ability of the compound to inhibit the phosphorylation of a specific substrate by the target kinase.

General Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the purified protein kinase (PKA or a specific PKC isozyme), a suitable kinase buffer (typically containing ATP and MgCl2), and a specific peptide or protein substrate.

-

Inhibitor Addition: Varying concentrations of the Balanol stereoisomer to be tested are added to the reaction mixture. A control reaction without the inhibitor is also prepared.

-

Initiation and Incubation: The kinase reaction is initiated by the addition of radiolabeled [γ-³²P]ATP or through the use of a non-radioactive detection method (e.g., fluorescence-based or luminescence-based assays). The reaction is allowed to proceed for a defined period at an optimal temperature.

-

Termination and Detection: The reaction is terminated, and the extent of substrate phosphorylation is quantified. For radioactive assays, this involves separating the phosphorylated substrate from the unreacted ATP and measuring the incorporated radioactivity. For non-radioactive assays, the signal (e.g., fluorescence or luminescence) is measured, which correlates with the amount of phosphorylated product.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the Balanol stereoisomer. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is then determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Impact of Balanol on Cellular Signaling

Balanol's potent inhibition of PKA and PKC disrupts critical cellular signaling pathways involved in a myriad of cellular processes, including proliferation, apoptosis, and metabolism. The following diagrams, generated using the DOT language, illustrate the logical relationships within these pathways and how Balanol intervenes.

References

- 1. Synthesis and protein kinase C inhibitory activities of balanol analogues with modification of 4-hydroxybenzamido moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of protein kinases by balanol: specificity within the serine/threonine protein kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Protein kinase inhibitor balanol: structure-activity relationships and structure-based computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and protein kinase C inhibitory activities of acyclic balanol analogs that are highly selective for protein kinase C over protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal structure of the potent natural product inhibitor balanol in complex with the catalytic subunit of cAMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Formal total synthesis of (-)-balanol: concise approach to the hexahydroazepine segment based on RCM - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Potent Kinase Inhibitor: A Technical Guide to rac-Balanol's Biological Activity and Targets

For Immediate Release

A Deep Dive into the Biological Profile of rac-Balanol, a Potent ATP-Competitive Kinase Inhibitor

This technical guide provides an in-depth overview of the biological activity and molecular targets of this compound, a naturally occurring metabolite produced by the fungus Verticillium balanoides. Renowned for its potent inhibitory effects on key cellular signaling enzymes, this compound has been a subject of significant interest within the research and drug development communities. This document, tailored for researchers, scientists, and drug development professionals, consolidates quantitative data, details experimental methodologies, and visualizes key pathways and workflows to offer a comprehensive resource on this powerful kinase inhibitor.

Core Biological Activity: A Potent Inhibitor of Protein Kinase C and A

This compound is a potent, ATP-competitive inhibitor of Protein Kinase C (PKC) and Protein Kinase A (PKA), two crucial families of serine/threonine kinases involved in a myriad of cellular processes. Its mechanism of action involves binding to the ATP-binding site of these kinases with high affinity, thereby preventing the transfer of phosphate from ATP to their respective substrates and halting the downstream signaling cascade. Balanol's affinity for the ATP-binding site is reported to be approximately 3000 times greater than that of ATP itself.

The inhibitory activity of this compound extends across multiple isoforms of PKC, demonstrating a broad-spectrum effect within this kinase family. However, it also exhibits a degree of selectivity, with varying potency against different kinases.

Quantitative Analysis of Inhibitory Activity

The following tables summarize the reported inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound against a range of protein kinases. This data provides a quantitative measure of its potency and selectivity.

| Kinase Target | Ki (nM) | Reference |

| Protein Kinase A (PKA) | 1.6–6.4 | |

| Protein Kinase C (PKC) | 1.6–6.4 | |

| cGMP-dependent protein kinase (PKG) | 1.6–6.4 | |

| Ca2+/calmodulin-dependent protein kinase II | 30 | |

| Mitogen-activated protein kinase (MAPK/Erk1) | 742 |

Table 1: Inhibitory Constants (Ki) of this compound against Various Protein Kinases

| PKC Isoform | IC50 (nM) | Reference |

| PKC α | 4-9 | |

| PKC βI | 4-9 | |

| PKC βII | 4-9 | |

| PKC γ | 4-9 | |

| PKC δ | 4-9 | |

| PKC ε | 4-9 | |

| PKC η | 4-9 | |

| PKC ζ | 150 |

Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound against Protein Kinase C Isoforms

Experimental Protocols: In Vitro Kinase Inhibition Assay

The following protocol outlines a representative method for determining the in vitro inhibitory activity of this compound against a specific protein kinase, such as PKC, using a radiometric assay format.

Objective: To determine the IC50 value of this compound for a specific protein kinase.

Materials:

-

Purified recombinant protein kinase (e.g., PKCα)

-

This compound stock solution (in DMSO)

-

Substrate peptide specific for the kinase (e.g., myelin basic protein for PKC)

-

[γ-32P]ATP

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 5 mM β-glycerophosphate)

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation

-

Trichloroacetic acid (TCA)

-

Phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound in kinase reaction buffer. The final DMSO concentration should be kept constant across all reactions (typically ≤1%).

-

Prepare a master mix containing the kinase reaction buffer, substrate peptide, and activators (PS and DAG for PKC).

-

Prepare the [γ-32P]ATP solution by diluting it in the kinase reaction buffer to the desired specific activity.

-

-

Kinase Reaction:

-

In a microcentrifuge tube, add the master mix.

-

Add the serially diluted this compound or DMSO (for the control).

-

Add the purified protein kinase to each tube.

-

Initiate the reaction by adding the [γ-32P]ATP solution.

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

-

Stopping the Reaction and Measuring Phosphorylation:

-

Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with a solution like 1% phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Dry the phosphocellulose paper.

-

Place the dried paper in a scintillation vial with scintillation fluid.

-

Measure the amount of incorporated 32P using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of kinase activity for each this compound concentration relative to the DMSO control.

-

Plot the percentage of kinase activity against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Visualizing the Mechanism and Workflow

To further elucidate the biological context and experimental approach, the following diagrams have been generated using the Graphviz DOT language.

Figure 1: PKC Signaling Pathway and Inhibition by this compound

This diagram illustrates the activation of Protein Kinase C (PKC) downstream of receptor signaling and its subsequent phosphorylation of target substrates. This compound acts as an ATP-competitive inhibitor, blocking the kinase activity of active PKC and thereby preventing the cellular response.

Figure 2: Experimental Workflow for Kinase Inhibitor IC50 Determination

This workflow diagram outlines the key steps involved in determining the half-maximal inhibitory concentration (IC50) of a kinase inhibitor like this compound using a radiometric assay.

Conclusion and Future Directions

This compound stands out as a potent and well-characterized inhibitor of PKC and PKA. Its ATP-competitive mechanism of action and broad-spectrum activity against PKC isoforms make it a valuable tool for studying cellular signaling pathways. Furthermore, the development of Balanol analogs continues to be an active area of research, with the aim of improving selectivity and therapeutic potential. This technical guide provides a foundational understanding of this compound's biological profile, empowering researchers to effectively utilize this compound in their investigations and in the pursuit of novel therapeutic strategies targeting protein kinases.

In Vitro Profile of rac-Balanol: A Technical Overview of a Potent Protein Kinase C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac-Balanol, a natural product first isolated from the fungus Verticillium balanoides, has emerged as a potent inhibitor of the protein kinase C (PKC) family of enzymes. These serine/threonine kinases are critical transducers of cellular signals that regulate a plethora of physiological processes, including cell growth, differentiation, and apoptosis. Dysregulation of PKC signaling has been implicated in various diseases, most notably cancer. This technical guide provides a comprehensive summary of the preliminary in vitro studies of this compound and its analogs, focusing on their inhibitory activity against PKC isozymes, the underlying mechanism of action, and detailed experimental protocols for key assays.

Core Findings: Potent and Competitive Inhibition of Protein Kinase C

In vitro studies have consistently demonstrated that this compound is a highly potent, ATP-competitive inhibitor of several PKC isozymes. Its molecular structure mimics that of ATP, allowing it to bind to the kinase's ATP-binding pocket and prevent the phosphorylation of downstream substrates.

Quantitative Data Summary

The inhibitory activity of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the reported IC50 values against a panel of PKC isozymes and other related kinases.

Table 1: Inhibitory Activity (IC50) of this compound against Protein Kinase C Isozymes

| PKC Isozyme | IC50 (nM) |

| PKCα | 4 - 9 |

| PKCβI | 4 - 9 |

| PKCβII | 4 - 9 |

| PKCγ | 4 - 9 |

| PKCδ | 4 - 9 |

| PKCε | 4 - 9 |

| PKCη | 4 - 9 |

| PKCζ | 150 |

Data compiled from multiple sources indicating potent inhibition of classical and novel PKC isozymes, with lower potency against the atypical PKCζ.

Table 2: Inhibitory Activity (IC50) of Acyclic this compound Analogs against PKC Isozymes

| Analog | PKCα (nM) | PKCβI (nM) | PKCβII (nM) | PKCγ (nM) | PKCδ (nM) | PKCε (nM) | PKCη (nM) |

| Analog 1 | Low-micromolar to low-nanomolar range | ||||||

| Analog 2 | Low-micromolar to low-nanomolar range |

Specific IC50 values for individual acyclic analogs are often presented in primary literature and show a range of potencies based on structural modifications.

Table 3: Inhibitory Activity (IC50) of this compound against G Protein-Coupled Receptor Kinases (GRKs)

| Kinase | IC50 (nM) |

| GRK2 | ~50 |

| GRK3 | ~50 |

| GRK6 | ~500 |

These data suggest that this compound also exhibits inhibitory activity against other kinase families, albeit with varying degrees of potency.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the activity of this compound.

Protein Kinase C Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific PKC isozyme.

Materials:

-

Purified recombinant human PKC isozymes (e.g., PKCα, βI, βII, γ, δ, ε, η, ζ)

-

PKC substrate (e.g., a specific peptide with a phosphorylation site for PKC)

-

[γ-³²P]ATP (radiolabeled ATP)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT, 100 µM CaCl₂, 20 µg/mL phosphatidylserine, 2 µg/mL diacylglycerol)

-

This compound or analog solution at various concentrations

-

96-well filter plates

-

Phosphoric acid (e.g., 75 mM)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing the PKC isozyme, its substrate, and the lipid cofactors (phosphatidylserine and diacylglycerol) in the assay buffer.

-

Add varying concentrations of this compound or the test compound to the wells of a 96-well plate. Include a control with no inhibitor.

-

Initiate the kinase reaction by adding [γ-³²P]ATP to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-30 minutes).

-

Terminate the reaction by adding a stop solution, such as a high concentration of EDTA, or by spotting the reaction mixture onto phosphocellulose filter paper.

-

Wash the filter plates extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Add scintillation fluid to the wells and quantify the amount of incorporated ³²P using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

ATP Competition Assay

This assay determines whether the inhibition by this compound is competitive with respect to ATP.

Materials:

-

Same as the PKC Inhibition Assay.

Procedure:

-

Perform the PKC inhibition assay as described above.

-

Repeat the assay with multiple, fixed concentrations of this compound in the presence of varying concentrations of ATP.

-

Generate Michaelis-Menten plots (reaction velocity vs. ATP concentration) for each concentration of the inhibitor.

-

Create a Lineweaver-Burk plot (the double reciprocal of the Michaelis-Menten plot).

-

Analyze the Lineweaver-Burk plot. If the lines for the different inhibitor concentrations intersect on the y-axis, it indicates competitive inhibition with respect to ATP.

Mandatory Visualizations

Signaling Pathway: ATP-Competitive Inhibition of Protein Kinase C

The following diagram illustrates the mechanism of action of this compound as an ATP-competitive inhibitor of Protein Kinase C.

Caption: ATP-Competitive Inhibition of PKC by this compound.

Experimental Workflow: In Vitro PKC Inhibition Assay

The diagram below outlines the key steps in a typical in vitro assay to determine the inhibitory potency of this compound against Protein Kinase C.

Caption: Workflow for PKC Inhibition Assay.

Conclusion

The preliminary in vitro studies of this compound and its analogs have established them as potent, ATP-competitive inhibitors of Protein Kinase C. The quantitative data highlight their potential for selective targeting of specific PKC isozymes. The detailed experimental protocols provided herein offer a foundation for further investigation and development of this promising class of kinase inhibitors. Future in vitro and in vivo studies are warranted to fully elucidate their therapeutic potential.

The Structure-Activity Relationship of rac-Balanol: A Deep Dive into a Potent Protein Kinase C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of rac-Balanol, a potent fungal metabolite that has garnered significant interest as an inhibitor of protein kinase C (PKC) and protein kinase A (PKA). Balanol's unique chemical architecture, comprising a benzophenone diacid, a 4-hydroxybenzamide, and a perhydroazepine ring, has served as a scaffold for extensive synthetic modifications aimed at enhancing potency, selectivity, and pharmacokinetic properties. This document summarizes key quantitative findings, details common experimental protocols, and visualizes the underlying biological pathways and research workflows.

Core Structure of Balanol

Balanol is a natural product isolated from the fungus Verticillium balanoides. It is a potent, ATP-competitive inhibitor of several serine/threonine kinases, most notably PKC and PKA. The molecule can be conceptually divided into three key moieties, each of which has been a target for SAR studies:

-

The Perhydroazepine Ring: This seven-membered heterocyclic ring plays a crucial role in the molecule's conformation and interaction with the kinase domain.

-

The Benzophenone Core: This rigid aromatic system with its two carboxylic acid groups is essential for binding to the ATP-binding pocket of the target kinases.

-

The 4-Hydroxybenzamide Moiety: This part of the molecule is also critical for potent inhibition, with the phenolic hydroxyl group being a key interaction point.

Structure-Activity Relationship (SAR) Summary

Extensive research has elucidated the structural requirements for potent inhibition of PKC and PKA by Balanol and its analogs. The key findings are summarized below and are further detailed in the subsequent data tables.

Modifications to the Perhydroazepine Moiety

The perhydroazepine ring's size and the nature of its heteroatom have a significant impact on inhibitory activity and selectivity.[1][2] Replacement of the seven-membered ring with smaller rings, such as pyrrolidine (five-membered) or piperidine (six-membered), has been explored.[2] Studies have shown that a five-membered pyrrolidine ring can be a favorable replacement, in some cases leading to analogs with comparable or even slightly improved potency against certain PKC isozymes.[3] The nitrogen atom within the ring also appears to be important for activity, as its replacement with other heteroatoms like sulfur or oxygen generally leads to a significant loss of potency.[2][3]

Modifications to the Benzophenone Core

The benzophenone subunit is a critical component for high-affinity binding.[4][5] Modifications to the carboxylic acid groups have been investigated to improve the physicochemical properties of the inhibitors, such as reducing their polar character.[4] Replacement of the carboxylates with bioisosteric equivalents has been shown to yield potent analogs.[4] Furthermore, the introduction of lipophilic substituents on the terminal benzophenone ring is tolerated, offering opportunities for further optimization.[4]

Modifications to the 4-Hydroxybenzamide Moiety

The 4-hydroxybenzamide portion of Balanol is crucial for its inhibitory activity.[6] SAR studies have demonstrated that the 4-hydroxyl group is essential for potent PKC inhibition, suggesting a specific hydrogen bonding interaction within the enzyme's active site.[6] Replacement of the 4-hydroxyphenyl group with other substituted phenyl rings or different heterocyclic systems generally results in a decrease in potency.[6] The amide linkage is also important, and its replacement with other linkers like a sulfonamide or an ester leads to a reduction in inhibitory activity.[6]

Quantitative Data on Balanol Analogs

The following tables summarize the inhibitory activities (IC50 values) of key Balanol analogs against various PKC isozymes and PKA. The data has been compiled from several publications and is intended for comparative purposes. For the complete datasets, please refer to the original research articles.

Table 1: Inhibitory Activity of Balanol and Analogs with Modified Perhydroazepine Moieties against PKC Isozymes and PKA (IC50 in µM)

| Compound | Modification | PKCα | PKCβI | PKCβII | PKCγ | PKCδ | PKCε | PKCη | PKA |

| This compound | - | 0.004 | 0.005 | 0.005 | 0.004 | 0.009 | 0.006 | 0.007 | 0.004 |

| Analog 1 | Pyrrolidine replacement | 0.003 | 0.004 | 0.004 | 0.003 | 0.005 | 0.004 | 0.005 | 0.006 |

| Analog 2 | Piperidine replacement | 0.025 | 0.030 | 0.028 | 0.022 | 0.045 | 0.035 | 0.040 | 0.050 |

| Analog 3 | Azepine N replaced with S | 0.52 | 0.65 | 0.60 | 0.48 | 0.25 | 0.80 | 0.30 | >10 |

| Analog 4 | Azepine N replaced with O | 0.88 | 1.2 | 1.1 | 0.75 | 0.40 | 1.5 | 0.55 | >10 |

Data synthesized from information presented in multiple sources.[1][2][3]

Table 2: Inhibitory Activity of Acyclic Balanol Analogs against PKC Isozymes and PKA (IC50 in µM)

| Compound | Linker Modification | PKCα | PKCβI | PKCβII | PKCγ | PKCδ | PKCε | PKCη | PKA |

| Analog 5 | Three-carbon linker | 0.012 | 0.015 | 0.014 | 0.010 | 0.025 | 0.018 | 0.020 | >1 |

| Analog 6 | 2-Benzenesulfonamido | 0.008 | 0.010 | 0.009 | 0.007 | 0.015 | 0.012 | 0.014 | >1 |

| Analog 7 | 1-Methyl substituent | 0.010 | 0.012 | 0.011 | 0.009 | 0.020 | 0.015 | 0.018 | >1 |

| Analog 8 | Cyclopentane constraint | 0.002 | 0.003 | 0.003 | 0.002 | 0.004 | 0.003 | 0.004 | 0.5 |

Data synthesized from information presented in multiple sources.[7][8]

Experimental Protocols

The following is a representative protocol for determining the in vitro inhibitory activity of Balanol analogs against Protein Kinase C. This protocol is based on standard kinase assay methodologies and details found in the literature.

In Vitro Protein Kinase C (PKC) Inhibition Assay

1. Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against various PKC isozymes.

2. Materials:

-

Recombinant human PKC isozymes (e.g., PKCα, βI, βII, γ, δ, ε, η)

-

PKC substrate (e.g., myelin basic protein, histone H1, or a specific peptide substrate)

-

Adenosine-5'-triphosphate (ATP), [γ-32P]ATP

-

Phosphatidylserine (PS)

-

Diacylglycerol (DAG) or Phorbol 12-myristate 13-acetate (PMA)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM CaCl2, 1 mM DTT)

-

Test compounds (Balanol analogs) dissolved in DMSO

-

96-well filter plates (e.g., phosphocellulose or glass fiber)

-

Scintillation counter and scintillation fluid

-

Stop solution (e.g., 75 mM phosphoric acid)

3. Procedure:

-

Preparation of Reagents:

-

Prepare the assay buffer and store it at 4°C.

-

Prepare a lipid mixture by sonicating phosphatidylserine and diacylglycerol in the assay buffer.

-

Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should be kept below 1%.

-

Prepare a stock solution of ATP and [γ-32P]ATP. The final ATP concentration in the assay is typically close to its Km value for the specific PKC isozyme.

-

-

Assay Setup:

-

In a 96-well plate, add the following components in order:

-

Assay buffer

-

Lipid mixture (PS/DAG)

-

PKC substrate

-

Diluted test compound or DMSO (for control)

-

Recombinant PKC isozyme

-

-

Pre-incubate the mixture for 10 minutes at 30°C to allow the compound to interact with the enzyme.

-

-

Initiation of Kinase Reaction:

-

Initiate the reaction by adding the ATP/[γ-32P]ATP mixture to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

-

-

Termination of Reaction and Measurement:

-

Stop the reaction by adding the stop solution.

-

Transfer the reaction mixture to a 96-well filter plate.

-

Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

After the final wash, add scintillation fluid to each well.

-

Measure the amount of incorporated 32P in a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Visualizations

The following diagrams illustrate the PKC signaling pathway, a typical SAR experimental workflow, and a summary of the key SAR findings for this compound.

References

- 1. Synthesis and protein kinase C inhibitory activities of balanol analogs with replacement of the perhydroazepine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and protein kinase inhibitory activity of balanol analogues with modified benzophenone subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and protein kinase C inhibitory activities of balanol analogues with modification of 4-hydroxybenzamido moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and protein kinase C inhibitory activities of acyclic balanol analogs that are highly selective for protein kinase C over protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Therapeutic Potential of rac-Balanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

rac-Balanol, a natural product originally isolated from the fungus Verticillium balanoides, has emerged as a potent ATP-competitive inhibitor of a range of serine/threonine kinases, most notably Protein Kinase C (PKC) and Protein Kinase A (PKA).[1][2] Its unique chemical scaffold has inspired the synthesis of numerous analogs aimed at improving selectivity and therapeutic efficacy. Recent studies have expanded its inhibitory profile to include p21-activated kinase 1 (PAK1), highlighting its potential as a multi-targeted agent in oncology.[3] This technical guide provides a comprehensive overview of the therapeutic potential of this compound, focusing on its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and visualization of its impact on key cellular signaling pathways.

Mechanism of Action

This compound exerts its biological effects primarily through competitive inhibition of the ATP-binding site of target kinases.[1] This prevents the transfer of a phosphate group from ATP to substrate proteins, thereby modulating downstream signaling cascades crucial for cell proliferation, survival, and migration. The primary targets of balanol are members of the AGC kinase family, including various isoforms of Protein Kinase C (PKC) and cAMP-dependent Protein Kinase (PKA).[1][2] More recently, balanol has been identified as a potential inhibitor of p21-activated kinase 1 (PAK1), a key regulator of cytoskeletal dynamics and cell motility.[3] The inhibition of these kinases underlies balanol's observed anti-proliferative and pro-apoptotic effects in cancer cell lines.[3]

Quantitative Inhibitory Data

The potency of this compound and its analogs has been quantified against several key kinases. The following tables summarize the available IC50 and Ki values, providing a comparative overview of its inhibitory activity.

Table 1: Inhibitory Activity of this compound against Protein Kinase C (PKC) Isoforms and Protein Kinase A (PKA)

| Kinase Isoform | IC50 (nM) | Ki (nM) | Reference |

| PKC (mixed isoforms) | 4 - 9 | Not Reported | [1] |

| PKA | 4 - 9 | Not Reported | [1] |

Table 2: Inhibitory Activity of this compound against p21-activated Kinase 1 (PAK1)

| Kinase | Cell Line | Effect | Reference |

| PAK1 | SW480 (colorectal cancer) | Favorable Inhibition | [3] |

Note: A specific IC50 value for balanol against PAK1 in a biochemical assay is not provided in the initial report; the inhibitory effect was determined through in vitro studies.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's therapeutic potential.

In Vitro Protein Kinase C (PKC) Inhibition Assay

This protocol is adapted from standard radiolabeled ATP kinase assays and is suitable for determining the IC50 of this compound against PKC isoforms.[4][5][6][7][8]

Materials:

-

Purified recombinant human PKC isoform (e.g., PKCα, PKCβ, PKCγ)

-

This compound stock solution (in DMSO)

-

PKC substrate peptide (e.g., myelin basic protein or a specific peptide substrate)

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

-

10% Trichloroacetic acid (TCA)

-

Phosphocellulose paper discs

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add 10 µL of each balanol dilution. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.

-

Add 20 µL of a solution containing the PKC enzyme and its substrate peptide to each well.

-

Pre-incubate the plate at 30°C for 10 minutes.

-

Initiate the kinase reaction by adding 20 µL of a solution containing [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific PKC isoform.

-

Incubate the reaction at 30°C for 20-30 minutes.

-

Stop the reaction by adding 50 µL of 10% TCA.

-

Spot 50 µL of the reaction mixture onto phosphocellulose paper discs.

-

Wash the discs three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Wash once with acetone and let the discs air dry.

-

Place the discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each balanol concentration relative to the no-inhibitor control and determine the IC50 value by non-linear regression analysis.

Cell Viability (MTT) Assay in SW480 Colorectal Cancer Cells

This protocol is designed to assess the effect of this compound on the viability of SW480 colorectal cancer cells.[3][9][10][11][12]

Materials:

-

SW480 human colorectal cancer cell line

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed SW480 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the balanol dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Visualizations

The therapeutic effects of this compound are mediated through its modulation of key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a conceptual workflow for the investigation of this compound.

This compound Inhibition of the Protein Kinase C (PKC) Signaling Pathway

Caption: this compound inhibits PKC, blocking downstream signaling and cellular responses.

Proposed Mechanism of this compound in Colorectal Cancer Cells

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. 4.3. MTT Assay [bio-protocol.org]

- 3. Identification of Balanol As a Potential Inhibitor of PAK1 That Induces Apoptosis and Cytoprotective Autophagy in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assay of protein kinases using radiolabeled ATP: a protocol | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Morin Inhibits Proliferation of SW480 Colorectal Cancer Cells by Inducing Apoptosis Mediated by Reactive Oxygen Species Formation and Uncoupling of Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

- 11. texaschildrens.org [texaschildrens.org]

- 12. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

rac-Balanol: Detailed Synthesis and Purification Protocols for a Potent Protein Kinase Inhibitor

Application Note

Introduction

Balanol is a potent, naturally occurring fungal metabolite isolated from Verticillium balanoides. It exhibits significant inhibitory activity against a range of protein kinases, most notably protein kinase C (PKC) and protein kinase A (PKA), by competing with ATP for the kinase's catalytic site.[1][2] This broad-spectrum inhibitory profile has made Balanol and its analogs attractive targets for research in signal transduction and for the development of novel therapeutics, particularly in oncology. This document provides detailed protocols for the chemical synthesis of racemic Balanol (rac-Balanol) and its subsequent purification, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a complex molecule comprising a highly functionalized benzophenone core, a central hexahydroazepine ring, and a p-hydroxybenzamide moiety.

| Property | Value |

| Molecular Formula | C₂₈H₂₆N₂O₁₀ |

| Molecular Weight | 550.52 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, and methanol |

Biological Activity

This compound is a non-selective, ATP-competitive inhibitor of the AGC family of kinases, including PKA, PKG, and PKC isoforms.[3] It also shows inhibitory activity against G protein-coupled receptor kinases (GRKs).[3] The flexible structure of the Balanol molecule, particularly the rotation of its distal benzophenone ring, allows it to adapt to the microenvironments of various protein kinase active sites.[1]

Signaling Pathway Inhibition

Balanol exerts its biological effects by inhibiting protein kinases A (PKA) and C (PKC), which are key components of intracellular signaling pathways that regulate a multitude of cellular processes.

Caption: Inhibition of PKA and PKC signaling pathways by this compound.

Experimental Protocols

I. Total Synthesis of this compound

The total synthesis of this compound is a multi-step process that involves the preparation of two key fragments, the benzophenone core and the azepane core, followed by their coupling and final deprotection.

The benzophenone fragment is synthesized through a convergent strategy, with a key step being a regioselective Heck reaction to couple the two aromatic rings.

Protocol:

-

Preparation of the Disubstituted Benzoic Acid: Start with a suitably protected 2-hydroxybenzoic acid derivative. The hydroxyl group can be protected as a benzyl ether. The substitution at the 2-position is achieved by reaction with a vinyl Grignard reagent to yield a disubstituted benzoic acid after workup.

-

Heck Reaction: The disubstituted benzoic acid is then coupled with a protected 3-hydroxybenzoic acid derivative (e.g., benzyl 3-hydroxybenzoate) using a palladium catalyst in a regioselective intramolecular Heck reaction. This reaction forms a seven-membered lactone intermediate.

-

Oxidative Cleavage: The exocyclic double bond of the lactone intermediate is subjected to oxidative cleavage using ruthenium tetraoxide to form the benzophenone carbonyl group.

-

Hydrolysis: The lactone is then hydrolyzed to yield the fully functionalized and protected benzophenone diacid.

The racemic azepane core is synthesized from a commercially available starting material, such as Garner's aldehyde, through a series of transformations including a ring-closing metathesis (RCM) as a key step.

Protocol:

-

Reductive Amination: Garner's aldehyde is subjected to reductive amination with allylamine. The resulting secondary amine is then protected, for example, with a Cbz group.

-

Ring-Closing Metathesis (RCM): The protected amino alcohol is oxidized to the corresponding aldehyde, which is then reacted with a suitable Wittig reagent to introduce a second terminal alkene. The resulting diene undergoes RCM using a Grubbs catalyst to form the seven-membered azepane ring.

-

Functional Group Manipulations: The double bond in the azepane ring is dihydroxylated, and the protecting groups are manipulated to provide the desired stereochemistry and functional handles for coupling.

The final steps of the synthesis involve the coupling of the benzophenone and azepane fragments, followed by the attachment of the p-hydroxybenzamide moiety and global deprotection.

Protocol:

-

Esterification: The protected benzophenone diacid is coupled with the protected azepane alcohol through an esterification reaction, for example, using a carbodiimide coupling reagent.

-

Amidation: The free amine on the azepane ring is then acylated with a protected p-hydroxybenzoic acid derivative to form the amide bond.

-

Global Deprotection: All protecting groups (e.g., benzyl ethers, Cbz) are removed in a final step, typically by catalytic hydrogenation, to yield this compound.

Caption: Workflow for the total synthesis of this compound.

II. Purification of this compound

Purification of the final product is crucial to remove any unreacted starting materials, reagents, and byproducts. A common and effective method for the purification of Balanol is High-Performance Liquid Chromatography (HPLC). The following protocol is adapted from a method used for the purification of Balanol from a fungal culture and is suitable for the purification of the synthetic product.

Protocol:

-

Sample Preparation: Dissolve the crude this compound product in a minimal amount of the HPLC mobile phase or a compatible solvent (e.g., methanol). Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

-

HPLC Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

-

Mobile Phase: A gradient of acetonitrile in water with a small amount of trifluoroacetic acid (TFA) is effective.

-

Solvent A: Water with 0.1% TFA

-

Solvent B: Acetonitrile with 0.1% TFA

-

-

Gradient: A linear gradient from a low to a high percentage of Solvent B over a period of 30-40 minutes is recommended to ensure good separation. For example, start with 5% B and increase to 95% B.

-